4-(2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide
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Overview
Description
4-(2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide is a thiazolopyridazinone derivative with significant relevance in scientific research. This compound features a thiazolo[4,5-d]pyridazinone core structure, which is known for its interesting biological activities. The synthesis and study of this compound have piqued the interest of chemists and biologists alike.
Scientific Research Applications
4-(2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide finds applications in various fields:
Chemistry: : Used as a precursor in organic synthesis.
Medicine: : Investigated for its pharmacological properties, potentially as an inhibitor for certain enzymes or pathways.
Industry: : Could be used in material sciences for its structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide typically involves multi-step reactions
Industrial Production Methods: In industrial settings, the production of this compound would likely be carried out in batch reactors. Key aspects include optimizing reaction conditions such as temperature, pressure, and the use of suitable solvents to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : Can convert specific functional groups within the compound.
Reduction: : Reducing agents could be used to alter certain parts of the molecule.
Substitution: : Common in functionalizing the compound with different substituents.
Common Reagents and Conditions: Typical reagents might include oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Solvents like dichloromethane or dimethyl sulfoxide could be employed.
Major Products Formed: Products vary depending on the reaction, but substitutions often lead to derivatives with modified functional groups, which can be analyzed using NMR, IR, and mass spectrometry.
Mechanism of Action
The compound’s mechanism of action often revolves around its ability to interact with specific molecular targets. These could include enzymes, where it might act as an inhibitor by binding to the active site or allosteric site, disrupting the enzyme’s normal function. This interaction can influence various biological pathways and cellular processes.
Comparison with Similar Compounds
When compared to other thiazolopyridazinones:
Similar Compounds: : 4-(2-(2-methyl-4-oxo-7-phenylthiazol-5(4H)-yl)acetamido)benzamide, 4-(2-(2-methyl-4-oxo-6-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide.
This compound remains an intriguing subject in ongoing research for its diverse applications and unique properties.
Properties
IUPAC Name |
4-[[2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetyl]amino]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3S/c1-12-23-18-19(30-12)17(13-5-3-2-4-6-13)25-26(21(18)29)11-16(27)24-15-9-7-14(8-10-15)20(22)28/h2-10H,11H2,1H3,(H2,22,28)(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMNDOWDYXNCTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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